(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

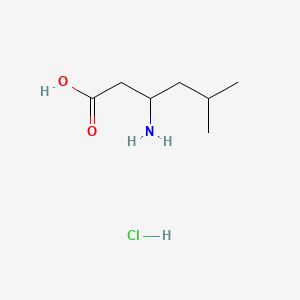

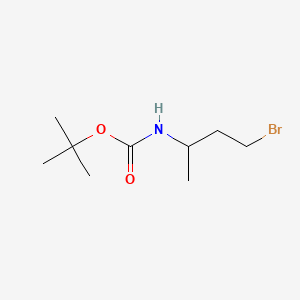

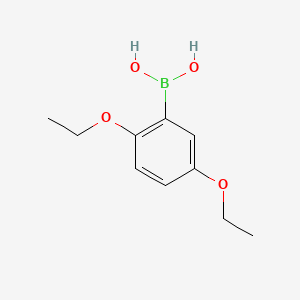

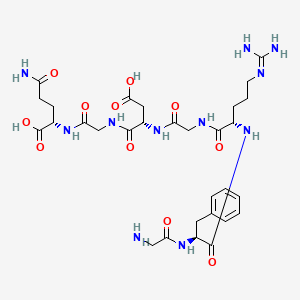

“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is manufactured by Combi-Blocks and is stored at room temperature .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is represented by the formula C9H18BrNO2 .Physical And Chemical Properties Analysis

“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” has a boiling point of 296°C, a density of 1.242, and a flash point of 133°C . It should be stored in a dry place, preferably in a freezer, under -20°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester and similar compounds have been synthesized and characterized in various research studies. For instance, Kant et al. (2015) explored the synthesis and single crystal X-ray diffraction studies of a compound structurally similar to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, highlighting the compound's crystalline structure and properties (Kant, Singh, & Agarwal, 2015).

Chemical Transformations

The tert-butyl ester moiety, as found in (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, is known to be involved in various chemical transformations. Greenberg and Sammakia (2017) demonstrated the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting the reactive nature and potential transformation pathways of tert-butyl esters in different chemical contexts (Greenberg & Sammakia, 2017).

Deprotection and Mild Reaction Conditions

Tert-butyl carbamates, similar to the one in the mentioned compound, have been studied for their deprotection properties. Li et al. (2006) explored the use of aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers, emphasizing the mild and selective reaction conditions suitable for sensitive chemical structures (Li et al., 2006).

Use in Synthesis and Catalysis

Compounds with tert-butyl esters are often utilized in synthesis and catalysis processes. Herath and Cosford (2010) reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, showcasing the versatility and efficiency of tert-butyl esters in synthetic chemistry (Herath & Cosford, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(4-bromobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLROSIRAEKEFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)